An In-depth Technical Guide to the Basic Properties of Octahydro-1H-pyrido[1,2-a]pyrazine
An In-depth Technical Guide to the Basic Properties of Octahydro-1H-pyrido[1,2-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Octahydro-1H-pyrido[1,2-a]pyrazine is a bicyclic diamine that serves as a valuable scaffold in medicinal chemistry. Its rigid structure and the presence of two basic nitrogen atoms make it an attractive starting point for the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the core basic properties of Octahydro-1H-pyrido[1,2-a]pyrazine, detailed experimental protocols for their determination, and an examination of its role as a modulator of the μ-opioid receptor signaling pathway.
Core Physicochemical and Pharmacokinetic Properties
The fundamental properties of Octahydro-1H-pyrido[1,2-a]pyrazine are crucial for its handling, formulation, and potential as a drug candidate. The following table summarizes key quantitative data.
| Property | Value | Source |
| Molecular Formula | C₈H₁₆N₂ | [1] |
| Molecular Weight | 140.23 g/mol | [1] |
| CAS Number | 4430-75-5 | [1] |
| Appearance | Colorless to light yellow liquid | - |
| Boiling Point | 218.0 ± 8.0 °C at 760 mmHg | [1] |
| Density | 1.0 ± 0.1 g/cm³ | [1] |
| Flash Point | 93.7 ± 9.4 °C | [1] |
| pKa (Predicted) | 9.80 ± 0.20 | - |
| LogP | 0.8659 | [2] |
| Topological Polar Surface Area (TPSA) | 15.27 Ų | [2] |
| Hydrogen Bond Donors | 1 | [2] |
| Hydrogen Bond Acceptors | 2 | [2] |
Experimental Protocols
Accurate determination of the physicochemical properties of Octahydro-1H-pyrido[1,2-a]pyrazine is essential for its application in research and drug development. The following sections provide detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
The acid dissociation constant (pKa) is a critical parameter that influences the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target binding.
Principle: Potentiometric titration involves the gradual addition of a titrant (an acid or a base) to a solution of the analyte while monitoring the pH. The pKa is determined from the inflection point of the resulting titration curve.
Materials:
-
Octahydro-1H-pyrido[1,2-a]pyrazine
-
Standardized 0.1 M Hydrochloric Acid (HCl) solution
-
Standardized 0.1 M Sodium Hydroxide (NaOH) solution
-
Potassium Chloride (KCl) for maintaining ionic strength
-
Deionized water (CO₂-free)
-
Calibrated pH meter and electrode
-
Magnetic stirrer and stir bar
-
Burette
-
Beaker
Procedure:
-
Sample Preparation: Accurately weigh a sample of Octahydro-1H-pyrido[1,2-a]pyrazine and dissolve it in a known volume of deionized water to create a solution of approximately 0.01 M.
-
Ionic Strength Adjustment: Add KCl to the solution to maintain a constant ionic strength (e.g., 0.1 M).
-
Titration Setup: Place the beaker on the magnetic stirrer, immerse the pH electrode, and begin stirring.
-
Titration: Titrate the solution with the standardized 0.1 M HCl solution, adding the titrant in small, precise increments. Record the pH value after each addition, allowing the reading to stabilize.
-
Data Analysis: Plot the pH values against the volume of HCl added. The pKa can be determined from the pH at the half-equivalence point. For a more precise determination, calculate the first and second derivatives of the titration curve; the peak of the second derivative corresponds to the equivalence point.
Determination of Solubility
Solubility is a key factor in drug absorption and bioavailability. The following protocol describes a general method for determining the aqueous solubility of Octahydro-1H-pyrido[1,2-a]pyrazine.
Principle: The shake-flask method is a common technique for determining thermodynamic solubility. It involves creating a saturated solution of the compound and then measuring its concentration.
Materials:
-
Octahydro-1H-pyrido[1,2-a]pyrazine
-
Deionized water
-
Buffer solutions of various pH values
-
Scintillation vials or sealed flasks
-
Shaker or rotator
-
Centrifuge
-
Analytical method for quantification (e.g., HPLC-UV, LC-MS)
Procedure:
-
Sample Preparation: Add an excess amount of Octahydro-1H-pyrido[1,2-a]pyrazine to a series of vials containing deionized water or buffer solutions of different pH values.
-
Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Centrifuge the samples at high speed to pellet the undissolved solid.
-
Quantification: Carefully remove an aliquot of the supernatant, dilute it appropriately, and analyze the concentration of the dissolved compound using a validated analytical method.
Biological Context: μ-Opioid Receptor Antagonism
Derivatives of the Octahydro-1H-pyrido[1,2-a]pyrazine scaffold have been identified as potent and selective antagonists of the μ-opioid receptor (MOR).[3] MOR is a G-protein coupled receptor (GPCR) primarily involved in mediating the effects of opioids, including analgesia, euphoria, and respiratory depression. Antagonists of this receptor are crucial for treating opioid overdose and have potential applications in the management of opioid addiction.
μ-Opioid Receptor Signaling Pathway
The binding of an agonist to the μ-opioid receptor initiates a cascade of intracellular events. An antagonist, such as a derivative of Octahydro-1H-pyrido[1,2-a]pyrazine, competitively binds to the receptor, preventing the agonist from binding and thereby inhibiting this signaling pathway.
Caption: μ-Opioid receptor signaling pathway and the inhibitory action of an antagonist.
Experimental Workflow: Radioligand Binding Assay
To determine the binding affinity of a compound for the μ-opioid receptor, a competitive radioligand binding assay is commonly employed.
Caption: Workflow for a competitive radioligand binding assay.
Safety and Handling
Octahydro-1H-pyrido[1,2-a]pyrazine should be handled with appropriate safety precautions in a laboratory setting. It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.
-
Storage: Store in a well-ventilated place. Keep the container tightly closed.
Conclusion
Octahydro-1H-pyrido[1,2-a]pyrazine is a foundational molecule with significant potential in drug discovery, particularly in the development of μ-opioid receptor antagonists. This guide has provided a detailed overview of its basic properties, standardized protocols for their experimental determination, and the biological context for its application. The provided data and methodologies offer a solid starting point for researchers and scientists working with this versatile chemical scaffold.
